5-Hydroxy-2-iodo-N,N-dimethylbenzamide
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Overview
Description
5-Hydroxy-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.083 g/mol . This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a dimethylbenzamide moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of a precursor compound followed by the introduction of the dimethylbenzamide group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Hydroxy-2-iodobenzaldehyde.
Reduction: Formation of 5-Hydroxy-2-hydro-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The dimethylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iodobenzamide: Lacks the dimethyl groups, resulting in different chemical and biological properties.
5-Hydroxy-2-iodobenzaldehyde: Contains an aldehyde group instead of the dimethylbenzamide moiety.
2-Hydroxy-5-iodo-N,N-dimethylbenzohydrazide: Contains a hydraz
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
KRQSGZCDKJNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
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